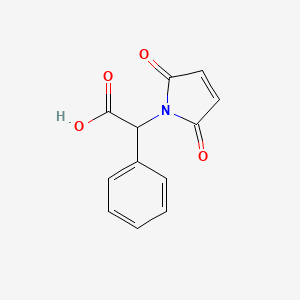

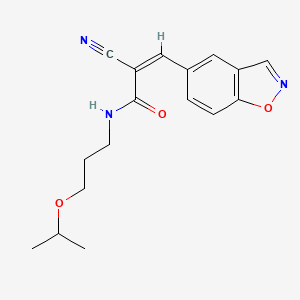

![molecular formula C16H18O4 B2380795 5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one CAS No. 27305-29-9](/img/structure/B2380795.png)

5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one” is a chemical compound with the molecular formula C18H20O6 . It has an average mass of 332.348 Da and a monoisotopic mass of 332.125977 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It contains a pyrano[2,3-f]chromen-2-one group, which is a type of heterocyclic compound. It also has a methoxy group (-OCH3) and three methyl groups (-CH3) attached .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 547.2±50.0 °C at 760 mmHg, and a flash point of 199.4±23.6 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 82 Å2 .Applications De Recherche Scientifique

Anticancer Potential

The compound 5-Methoxy-4,8,8-Trimethyl-9,10-Dihydro-2H,8H-Pyrano[2,3-f]Chromen-2-One and its derivatives have been studied for their potential anticancer properties. Research shows that these compounds exhibit significant anticancer activities against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma. The studies suggest that these derivatives could be promising for developing more potent anticancer agents (Li Hongshuang et al., 2017).

Synthesis and Molecular Docking for Antimicrobial Activity

Another area of research involves the synthesis of novel pyrano[2,3-f]chromen-4-one derivatives and their evaluation for antimicrobial activity. These compounds have shown potent activity against various bacterial and fungal strains. Molecular docking studies further suggest these derivatives as good inhibitors of DNA gyrase, highlighting their potential use in antimicrobial treatments (D. Ashok et al., 2016).

Synthesis and Characterization for Heterogeneous Catalysis

The compound has also been studied in the context of heterogeneous catalysis. Researchers have developed novel synthesis methods for pyrano[2,3-f]chromen-5(4H)-ones and related compounds, which are catalyzed by amino glucose-functionalized silica-coated NiFe2O4 nanoparticles. This approach highlights the potential of using these compounds in eco-friendly and efficient catalytic processes (L. Fekri et al., 2018).

Application in Photochromic Materials

These compounds have also been investigated for their role in synthesizing photochromic materials and biologically active natural products. The research demonstrates their utility in creating complex molecular structures with potential applications in various fields, including material science and pharmacology (Manish Rawat et al., 2006).

Propriétés

IUPAC Name |

5-methoxy-4,8,8-trimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-9-7-13(17)19-15-10-5-6-16(2,3)20-11(10)8-12(18-4)14(9)15/h7-8H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXVWCLDVZDFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

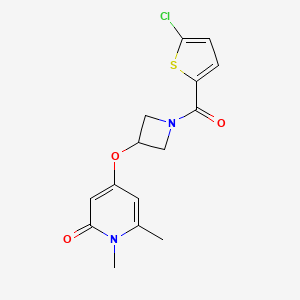

![3-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2380716.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid](/img/structure/B2380719.png)

![3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2380720.png)

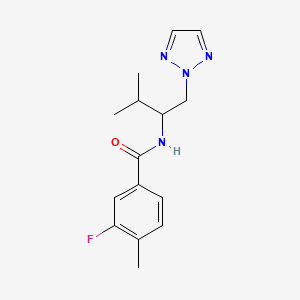

![1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B2380721.png)

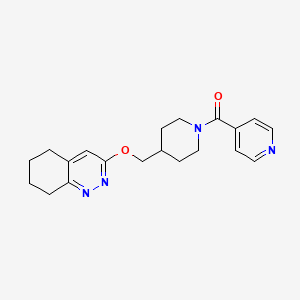

![2-[2-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-8-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2380726.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380727.png)